molecular formula C22H22N4O2S3 B2452890 ethyl 4-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate CAS No. 327094-53-1

ethyl 4-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate

Cat. No.: B2452890
CAS No.: 327094-53-1
M. Wt: 470.62
InChI Key: AUVQOMLYTVZEGC-UHFFFAOYSA-N
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Description

Ethyl 4-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate is a useful research compound. Its molecular formula is C22H22N4O2S3 and its molecular weight is 470.62. The purity is usually 95%.
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Biological Activity

Ethyl 4-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate is a complex organic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes a butanoate ester group, a triazole ring, and a benzothiazole moiety, which contribute to its diverse interactions with biological systems.

Structural Features

The compound can be broken down into several key components:

ComponentDescription
Butanoate Ester Group Provides lipophilicity, aiding in membrane permeability.
Triazole Ring Known for antifungal properties and potential interactions with enzymes.
Benzothiazole Moiety Exhibits antimicrobial and anticancer activities.

Research indicates that this compound may exhibit its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The triazole ring is known to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones.
  • Antimicrobial Activity : Compounds containing benzothiazole have shown significant antimicrobial effects against various pathogens.
  • Anticancer Properties : The presence of sulfide linkages may contribute to the compound's ability to induce apoptosis in cancer cells.

Antimicrobial Activity

Studies have demonstrated that derivatives of benzothiazole exhibit potent antimicrobial activity. Ethyl 4-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyltiazol -3-y}sulfanyl)butanoate has been tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli16 µg/mL
Salmonella typhi8 µg/mL

These results suggest that the compound may be effective as an antibacterial agent.

Antifungal Activity

The triazole component is particularly noted for its antifungal properties. In vitro studies have shown that ethyl 4-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyltiazol -3-y}sulfanyl)butanoate can inhibit fungal growth at concentrations as low as 10 µg/mL against Candida species.

Anticancer Activity

Research into the anticancer potential of this compound has indicated promising results. In cell line studies involving breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1), the compound exhibited:

Cell LineIC50 (µM)
MDA-MB-23115
SK-Hep-120

These findings highlight the potential of ethyl 4-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyltiazol -3-y}sulfanyl)butanoate as a candidate for further development in cancer therapeutics.

Case Studies

Several case studies have been conducted to explore the biological activity of compounds similar to ethyl 4-({5-[...]}). For instance:

  • Study on Benzothiazole Derivatives : This study synthesized various benzothiazole derivatives and evaluated their inhibitory effects on human glutathione S-transferase (hGSTP1). The results indicated that certain derivatives could significantly reduce enzyme activity, suggesting potential applications in cancer treatment due to reduced detoxification pathways in tumor cells .
  • Antifungal Efficacy Investigation : A comparative study assessed the antifungal properties of benzothiazole derivatives against common fungal pathogens. Results showed that compounds with similar structural motifs as ethyl 4-[...] demonstrated high efficacy against resistant strains of Candida albicans .

Properties

IUPAC Name

ethyl 4-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S3/c1-2-28-20(27)13-8-14-29-21-25-24-19(26(21)16-9-4-3-5-10-16)15-30-22-23-17-11-6-7-12-18(17)31-22/h3-7,9-12H,2,8,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVQOMLYTVZEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCSC1=NN=C(N1C2=CC=CC=C2)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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